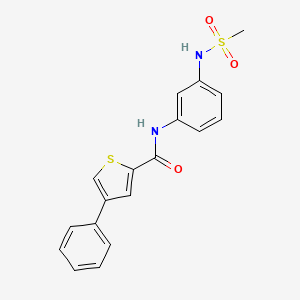

Dhx9-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16N2O3S2 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-4-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C18H16N2O3S2/c1-25(22,23)20-16-9-5-8-15(11-16)19-18(21)17-10-14(12-24-17)13-6-3-2-4-7-13/h2-12,20H,1H3,(H,19,21) |

InChI Key |

GMWBWXRCKWTKAO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DHX9 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Primary peer-reviewed publications detailing the specific discovery and comprehensive characterization of Dhx9-IN-8 are not publicly available. The sole quantitative data point found is an EC50 of 3.4 μM in a cellular target engagement assay. Therefore, this guide describes the mechanism of action of DHX9 inhibition based on data from well-characterized, potent, and selective small-molecule inhibitors such as ATX968 and GH3595, which serve as representative examples for this target class. The experimental protocols provided are standard methodologies used to characterize such inhibitors.

Introduction: DHX9 as a Therapeutic Target

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional, ATP-dependent helicase belonging to the Superfamily 2 (SF2) of DExD/H-box helicases. It plays a crucial role in a multitude of cellular processes by unwinding a wide array of nucleic acid structures, including double-stranded DNA and RNA, DNA:RNA hybrids (R-loops), G-quadruplexes, and triplex DNA. Key functions of DHX9 include the regulation of DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.

Elevated expression of DHX9 is observed in numerous cancer types, including colorectal, ovarian, and small cell lung cancer, where it often correlates with poor prognosis. Certain malignancies, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), exhibit a strong dependency on DHX9 for survival. This dependency arises from the need to manage the elevated levels of replication stress and aberrant nucleic acid structures inherent in these tumors. By resolving these structures, DHX9 allows for the continuation of DNA replication and transcription, thereby promoting cancer cell proliferation and survival. This critical role makes DHX9 an attractive and promising target for the development of precision cancer therapeutics.

Small-molecule inhibitors targeting the enzymatic activity of DHX9 are being developed to exploit this dependency. These inhibitors function by disrupting the helicase's ability to resolve nucleic acid structures, leading to catastrophic levels of genomic instability and cell death, specifically in vulnerable cancer cells.

Mechanism of Action of DHX9 Inhibition

The primary mechanism of DHX9 inhibitors is the disruption of its ATP-dependent helicase activity. This inhibition can be achieved through competitive binding at the ATP pocket or through allosteric modulation that prevents the conformational changes necessary for enzymatic function.

Biochemical Mechanism

At the biochemical level, inhibition of DHX9 prevents the hydrolysis of ATP to ADP, the energy source required to unwind and resolve complex nucleic acid substrates. This directly blocks the enzyme's ability to process structures like R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA.

Caption: Biochemical mechanism of DHX9 inhibition.

Cellular Mechanism

The consequences of DHX9 inhibition at the cellular level are profound, particularly in cancer cells with high replicative stress and compromised DNA damage response (DDR) pathways.

-

Accumulation of R-loops and G-quadruplexes: The failure to resolve R-loops and other non-canonical structures leads to their accumulation throughout the genome.

-

Replication Stress and DNA Damage: These unresolved structures act as physical impediments to the DNA replication machinery, causing replication forks to stall and collapse. This replication stress leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1][2]

-

Activation of the DNA Damage Response (DDR): The presence of DSBs triggers the activation of DDR pathways, signified by the phosphorylation of key sensor and effector proteins such as ATR, H2AX (forming γH2AX), and RPA.[3]

-

Cell Cycle Arrest and Apoptosis: In cells with functional checkpoint machinery, the DDR activation leads to cell cycle arrest, typically in the S and G2 phases, to allow time for repair. However, in cancer cells that are highly dependent on DHX9 and may have underlying DDR defects (e.g., BRCA1/2 mutations), the overwhelming level of DNA damage cannot be resolved. This sustained damage signal ultimately triggers programmed cell death (apoptosis).[2]

This selective vulnerability makes DHX9 inhibition a promising synthetic lethality approach for treating specific cancer subtypes.

Caption: Cellular consequences of DHX9 inhibition.

Quantitative Data Summary

Due to the limited public data for this compound, this section provides its known cellular target engagement value and representative data from other well-characterized DHX9 inhibitors to illustrate typical potency ranges.

Table 1: Potency of this compound

| Compound | Assay Type | Metric | Value | Reference |

|---|

| this compound | Cellular Target Engagement | EC50 | 3.4 µM | Vendor Data |

Table 2: Representative Potency of Characterized DHX9 Inhibitors

| Compound | Assay Type | Metric | Value | Cell Line / Conditions | Reference |

|---|---|---|---|---|---|

| ATX968 | Helicase Unwinding | IC50 | < 0.003 µM | Biochemical | |

| ATX968 | Cell Proliferation | IC50 | ~0.02 µM | LS411N (MSI-H) | |

| ATX968 | Cell Proliferation | IC50 | > 10 µM | HT29 (MSS) | |

| GH3595 | ATPase Activity | IC50 | Low nM | Biochemical | AACR Abstract 4247 |

| GH3595 | Helicase Activity | IC50 | Low nM | Biochemical | AACR Abstract 4247 |

| GH3595 | Cell Proliferation | IC50 | Low nM | MSI-H CRC & BRCA-LOF Breast Cancer | AACR Abstract 4247 |

CRC: Colorectal Cancer; MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; LOF: Loss-of-Function.

Key Experimental Protocols

The following protocols describe standard methods used to characterize the mechanism of action of DHX9 inhibitors.

DHX9 ATPase Activity Assay (ADP-Glo™ Format)

This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced, which is directly proportional to helicase activity.

-

Reagent Preparation:

-

Prepare assay buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.

-

Dilute recombinant human DHX9 protein to a working concentration (e.g., 0.625 nM final) in assay buffer.

-

Prepare a 10-point, 3-fold serial dilution of the inhibitor (e.g., this compound) in DMSO. Stamp 100 nL of the dilution series into a 384-well white assay plate.

-

Prepare dsRNA substrate (e.g., 15 nM final) and ATP (e.g., 5 µM final) in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted DHX9 enzyme to each well of the assay plate containing the inhibitor and pre-incubate for 15 minutes at room temperature (RT).

-

Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.

-

Incubate the reaction for 45-60 minutes at RT.

-

Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.

-

Convert ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 45 minutes at RT.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Normalize the data to high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a DHX9 ATPase Assay.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA measures the binding of an inhibitor to its target protein in living cells by assessing changes in the protein's thermal stability.

-

Cell Treatment:

-

Culture cells (e.g., HCT116) to ~80% confluency.

-

Treat cells with the inhibitor (e.g., a range of this compound concentrations) or vehicle (DMSO) for a defined period (e.g., 1-3 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest and wash the cells, then resuspend them in a buffer like PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3-4 minutes in a thermal cycler, followed by a cooling step (3 minutes at RT).

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

-

Collect the supernatant and quantify the amount of soluble DHX9 protein using Western Blot or an ELISA-based method.

-

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble DHX9 versus temperature for both vehicle and inhibitor-treated samples. A shift in the melting temperature (Tm) indicates target stabilization by the inhibitor.

-

Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble DHX9 against inhibitor concentration to determine the EC50 for target engagement.

-

R-loop Detection by Immunofluorescence

This protocol visualizes the accumulation of R-loops in cells following inhibitor treatment.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with the DHX9 inhibitor or vehicle (DMSO) for a specified time (e.g., 24-72 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at RT.

-

Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS for 10 minutes at RT.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at RT.

-

Incubate the coverslips with the primary antibody against DNA:RNA hybrids (S9.6 monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the coverslips three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG) for 1 hour at RT in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the mean fluorescence intensity of the S9.6 signal within the nucleus for a large number of cells (>100) per condition using image analysis software (e.g., ImageJ/Fiji).

-

Conclusion

Inhibitors of DHX9, such as this compound, represent a targeted therapeutic strategy for cancers that are highly dependent on this helicase for maintaining genomic stability. The mechanism of action is rooted in the inhibition of DHX9's enzymatic function, leading to the accumulation of toxic nucleic acid structures like R-loops. This, in turn, induces high levels of replication stress and DNA damage, which selectively triggers cell cycle arrest and apoptosis in vulnerable cancer cells, particularly those with MSI-H/dMMR or other DNA damage repair deficiencies. The protocols and data presented herein provide a framework for the characterization of DHX9 inhibitors and underscore the therapeutic potential of targeting this critical enzyme in oncology.

References

- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

Dhx9-IN-8: A Fictitious Designation for a Potent and Selective DHX9 Inhibitor

A Technical Guide on Target Specificity and Selectivity of a DHX9 Inhibitor Exemplified by ATX968

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the target specificity and selectivity profile of a potent inhibitor of DExH-Box Helicase 9 (DHX9), a critical enzyme in various cellular processes including DNA replication, transcription, and maintenance of genomic stability.[1][2][3] While "Dhx9-IN-8" is a fictitious name, this document provides a comprehensive overview based on publicly available data for the well-characterized, potent, and selective DHX9 inhibitor, ATX968, and other reported inhibitors.[3][4][5] This guide will cover quantitative data on inhibitor potency and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to DHX9 as a Therapeutic Target

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is an ATP-dependent helicase that unwinds double-stranded DNA and RNA, as well as DNA/RNA hybrids.[1][6] Its multifaceted roles in cellular functions, such as resolving R-loops, processing RNA, and regulating transcription, have made it an attractive target for therapeutic intervention, particularly in oncology.[2][7] Elevated expression of DHX9 is observed in multiple cancer types and is often associated with poor prognosis.[3] Inhibition of DHX9's enzymatic activity presents a promising strategy for treating specific cancers, especially those with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[3][5]

Quantitative Inhibitor Profile

The following tables summarize the quantitative data for representative DHX9 inhibitors, highlighting their potency and selectivity.

Table 1: Biochemical Potency of DHX9 Inhibitors

| Compound | Assay Type | Target | Metric | Value (µM) | Notes |

| ATX968 | Helicase Assay | Human DHX9 | IC50 | Potent (exact value not disclosed) | Identified as a potent and selective inhibitor.[3][5] |

| Exemplified Compound (Ex 83 pg 99) | ADP-Glo Assay | Recombinant Human DHX9 | Inflection Point (IP) | 0.0029 | Maximum inhibition of 84.9%.[8] |

| Compound 1 (precursor to ATX968) | ATPase Assay | Human DHX9 | EC50 | 2.9 | Partial inhibitor, reaching ~70% max inhibition.[4] |

| Compound 1 (precursor to ATX968) | Unwinding Assay | Human DHX9 | IC50 | Full inhibitor | [4] |

Table 2: Cellular Activity of DHX9 Inhibitors

| Compound | Cell Line | Assay Type | Metric | Value (µM) | Notes |

| Exemplified Compound (Ex 83 pg 99) | HCT 116 (human colon cancer) | circBRIP1 mRNA levels (qPCR) | EC50 | 0.0008 | Mild or no change in linear BRIP1 levels.[8] |

| Exemplified Compound (Ex 83 pg 99) | LS411N (human cecum cancer) | CellTiter-Glo (antiproliferative) | IC50 | 0.0036 | [8] |

| Exemplified Compound (Ex 83 pg 99) | H747 (human cecum cancer) | CellTiter-Glo (antiproliferative) | IC50 | ≤ 10 | [8] |

Table 3: Selectivity Profile of ATX968

| Compound | Target Helicase | Assay Type | Result |

| ATX968 | DHX36 | Enzymatic Assay | No significant inhibition |

| ATX968 | SMARCA2 | Enzymatic Assay | No significant inhibition |

| ATX968 | WRN | Enzymatic Assay | No significant inhibition |

This data demonstrates the high selectivity of ATX968 for DHX9 over other related helicases.[3]

Table 4: Biophysical Binding Data for a DHX9 Inhibitor

| Compound | Target | Assay Type | Metric | Value (µM) | Notes |

| Compound 1 | Apo Human DHX9 | Surface Plasmon Resonance (SPR) | K_D | 0.33 | Binding affinity was not altered in the presence of excess ATP, indicating a noncompetitive mechanism.[4] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DHX9 Helicase Unwinding Assay

This assay measures the ability of an inhibitor to block the unwinding of a double-stranded RNA substrate by DHX9.

Protocol:

-

Assay Plate Preparation: 100 nL of serially diluted inhibitor compounds in DMSO are stamped into a 384-well black plate. Control wells with DMSO (no inhibition) and a known control compound at 10x IC50 (maximum inhibition) are included.

-

Enzyme Incubation: 2.5 nM (final concentration) of recombinant human DHX9 is added to the assay plate and pre-incubated with the compounds for 15 minutes.

-

Reaction Initiation: The reaction is started by adding 12.5 nM (final concentration) of an oligonucleotide substrate and 5 µM (final concentration) of ATP. The substrate is a double-stranded RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other.

-

Data Acquisition: The fluorescence signal is read kinetically at 60-second intervals for 30 minutes on a plate reader. Unwinding of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the kinetic read. IC50 values are determined using a 4-parameter fit of the dose-response curve.

DHX9 ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

Protocol:

-

Reaction Setup: The assay is performed in a 96-well or 384-well plate format. The reaction mixture contains purified recombinant DHX9, a suitable nucleic acid substrate (e.g., poly(U) RNA), ATP, and the test inhibitor in an appropriate assay buffer.

-

Enzymatic Reaction: The reaction is incubated to allow DHX9 to hydrolyze ATP to ADP.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

-

Signal Measurement: The luminescence signal is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the DHX9 ATPase activity.

-

Data Analysis: The effect of the inhibitor is determined by comparing the luminescence in the presence of the inhibitor to the control wells. IC50 or inflection point values are calculated from the dose-response curve.[8][9]

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the binding kinetics and affinity of an inhibitor to DHX9.

Protocol:

-

Chip Preparation: A sensor chip is prepared, and recombinant DHX9 is immobilized on its surface.

-

Binding Measurement: A serial dilution of the inhibitor is flowed over the sensor chip surface. The binding of the inhibitor to DHX9 is detected as a change in the refractive index, which is proportional to the mass change on the surface.

-

Kinetic Analysis: The association (k_on) and dissociation (k_off) rates are measured.

-

Affinity Determination: The equilibrium dissociation constant (K_D) is calculated from the ratio of k_off to k_on. For single-cycle kinetics, multiple concentrations of the analyte are injected sequentially without regeneration steps.[3][4]

Cellular Target Engagement Assay (circBRIP1 qPCR)

This assay measures the cellular activity of DHX9 inhibitors by quantifying the levels of a specific circular RNA, circBRIP1, which is regulated by DHX9.

Protocol:

-

Cell Treatment: Cancer cell lines (e.g., HCT 116) are treated with various concentrations of the DHX9 inhibitor.

-

RNA Extraction: After a specific incubation period, total RNA is extracted from the cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed to cDNA.

-

qPCR: Quantitative PCR is performed using primers specific for circBRIP1 and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of circBRIP1 is calculated, and the EC50 value for the inhibitor is determined from the dose-response curve.[3][8]

Visualizations

The following diagrams illustrate key signaling pathways involving DHX9 and a typical experimental workflow for inhibitor characterization.

Caption: Key signaling pathways involving DHX9 in transcription, translation, and cancer.

Caption: A typical workflow for the identification and characterization of DHX9 inhibitors.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]

- 9. bpsbioscience.com [bpsbioscience.com]

The Multifaceted Role of DHX9 in Orchestrating DNA Replication and Repair Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and abundant nuclear protein essential for maintaining genomic stability.[1][2][3] As a member of the DExD/H-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including DNA and RNA duplexes, as well as more complex secondary structures like R-loops, D-loops, G-quadruplexes, and triplex DNA.[1][4][5][6] This enzymatic activity places DHX9 at the critical intersection of several fundamental cellular processes, including DNA replication, transcription, translation, and DNA repair.[1][7][8] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[1][6][9] This technical guide provides a comprehensive overview of the functions of DHX9 in DNA replication and repair, with a focus on its molecular mechanisms, interacting partners, and the experimental methodologies used to elucidate its roles.

Core Functions and Enzymatic Activity of DHX9

DHX9 is a multifunctional enzyme with a well-characterized helicase domain that exhibits a 3' to 5' polarity.[10] Its ability to act on a wide range of substrates underscores its versatile role in nucleic acid metabolism.

Substrate Specificity and Helicase Activity

In vitro studies have demonstrated that DHX9 can unwind various nucleic acid structures, showing a preference for RNA-containing duplexes over double-stranded DNA (dsDNA).[1][6] Notably, DHX9 is significantly more efficient at resolving non-canonical structures that can impede replication and transcription.[1]

| Substrate | Relative Unwinding Efficiency | Key Role | Reference |

| RNA G-quadruplexes | Most Efficient | Regulation of transcription and translation | [1] |

| R-loops | ~5-7 fold higher than forked duplexes | Prevention of replication stress and DNA damage | [1] |

| DNA G-quadruplexes | High | Maintenance of genomic stability | [1] |

| D-loops | High | Homologous recombination | [1] |

| RNA forks | Moderate | RNA processing | [1] |

| DNA forks | Least Efficient | DNA replication and repair | [1] |

| Triplex DNA | Active | Maintenance of genomic stability | [10] |

This table summarizes the relative substrate preference of DHX9 based on in vitro helicase assays.

The Pivotal Role of DHX9 in DNA Replication

DHX9 is integral to the proper execution of DNA replication, where it contributes to both the initiation and elongation phases. Its depletion leads to replication stress, cell cycle arrest, and premature senescence in a p53-dependent manner.[7][11]

R-loop Resolution at the Replication Fork

R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. While they have physiological roles, their aberrant accumulation can stall replication forks, leading to genomic instability.[12] DHX9 plays a crucial role in resolving these R-loops, thereby preventing collisions between the transcription and replication machineries.[2][3][13] In the absence of splicing factors, DHX9's activity can paradoxically promote the formation of R-loops by unwinding the nascent RNA, making it available to hybridize with the DNA template.[12][14]

Interaction with Core Replication Proteins

DHX9 is physically associated with origins of replication and interacts with several key proteins of the replisome, ensuring efficient DNA synthesis.[1][7]

-

PCNA (Proliferating Cell Nuclear Antigen): DHX9 interacts with the sliding clamp PCNA, which tethers DNA polymerases to the template strand, suggesting a role in processive DNA synthesis.[1][15]

-

WRN (Werner Syndrome Helicase): DHX9 forms a complex with the WRN helicase, another crucial enzyme for resolving complex DNA structures at replication forks. DHX9 stimulates the helicase and exonuclease activities of WRN, aiding in the processing of Okazaki fragments and Holliday junctions.[1][2][3]

-

DNA Polymerase η (Pol η): Pol η recruits DHX9 to G-quadruplex structures, facilitating their unwinding and subsequent bypass by the replication machinery.[16][17]

-

Topoisomerase IIα: The interaction with Topoisomerase IIα suggests a role for DHX9 in managing the topological stress that arises during replication.[1]

DHX9 in the Vanguard of DNA Damage Repair

Beyond its role in replication, DHX9 is a critical component of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).

A Key Player in Homologous Recombination

HR is a high-fidelity pathway for repairing DSBs. DHX9's involvement is multifaceted, spanning from the initial steps of damage sensing to the later stages of DNA synthesis. Cells deficient in DHX9 exhibit impaired HR and are hypersensitive to DNA damaging agents that induce DSBs.[18][19][20]

-

Recruitment to Damage Sites: Following DNA damage, DHX9 accumulates at DSB sites in a manner that is dependent on active transcription and the presence of RNA.[18]

-

Interaction with BRCA1: DHX9 interacts with the tumor suppressor protein BRCA1 and is crucial for its recruitment to DSBs. This interaction is mediated by RNA, linking transcription to the repair process.[2][18][19][20] The DHX9-BRCA1 complex is essential for the initiation of DNA end resection, a critical step in HR.[2][18][19][20]

-

ATR Signaling: DHX9 is phosphorylated by the ATR kinase in response to DNA damage, which promotes its interaction with other DDR proteins like γH2AX and RPA, and enhances its association with R-loops at damage sites.[21]

-

D-loop Extension: During HR, an invading DNA strand forms a displacement loop (D-loop). DHX9 interacts with DNA Polymerase δ4 and PCNA, stimulating the extension of the invading strand within the D-loop.[15][22]

Involvement in Other Repair Pathways

While its role in HR is well-documented, DHX9 also interacts with components of other repair pathways, suggesting a broader function in maintaining genome integrity.

-

Non-Homologous End Joining (NHEJ): DHX9 interacts with Ku86, a key protein in the NHEJ pathway.[1] However, studies have shown that DHX9-deficient cells are proficient in NHEJ, indicating it may not be essential for this pathway.[9]

-

Nucleotide and Base Excision Repair: DHX9 has been shown to recognize triplex DNA structures, which can be processed by mismatch repair and nucleotide excision repair proteins.[23][24]

Interacting Partners of DHX9 in DNA Metabolism

The diverse functions of DHX9 are mediated through its interaction with a wide array of proteins involved in DNA replication and repair.

| Interacting Protein | Function of Partner | Role of Interaction | Pathway | Reference |

| BRCA1 | E3 ubiquitin ligase, tumor suppressor | Recruitment of BRCA1 to DSBs, initiation of end resection | Homologous Recombination | [1][2][18] |

| PCNA | DNA sliding clamp, processivity factor | Tethering to replication/repair sites | DNA Replication, HR | [1][15] |

| WRN | RecQ helicase, exonuclease | Stimulation of WRN activity, resolution of complex DNA structures | DNA Replication, DNA Repair | [1][2][3] |

| Ku86 | NHEJ protein, DNA end binding | Potential role in coordinating repair pathway choice | Non-Homologous End Joining | [1] |

| Topoisomerase IIα | Manages DNA topology | Resolution of topological stress | DNA Replication | [1] |

| DNA Polymerase δ4 | DNA synthesis | Stimulation of D-loop extension | Homologous Recombination | [15][22] |

| DNA Polymerase η | Translesion synthesis polymerase | Recruitment of DHX9 to G-quadruplexes | DNA Replication | [16] |

| ATR | PI3K-like kinase, DDR signaling | Phosphorylation and regulation of DHX9 activity | DNA Damage Response | [21] |

| RNA Polymerase II | Transcription | Link between transcription and DNA repair/replication | Transcription, HR | [25] |

| γH2AX | Phosphorylated histone variant | Localization to sites of DNA damage | DNA Damage Response | [21] |

| RPA | Single-strand DNA binding protein | Stabilization of ssDNA during repair | Homologous Recombination | [21] |

Experimental Protocols for Studying DHX9 Function

Elucidating the roles of DHX9 requires a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Immunoprecipitation (IP) to Identify Protein Interactions

This technique is used to isolate DHX9 and its binding partners from cell lysates.

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to DHX9 or a potential interacting partner.

-

Immune Complex Capture: Add Protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against DHX9 and suspected interacting proteins.

Chromatin Immunoprecipitation (ChIP) to Determine DNA Binding Sites

ChIP is used to identify the specific genomic regions where DHX9 is bound.[7]

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments (200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against DHX9 to pull down DHX9-DNA complexes.

-

Washing and Elution: Wash the captured complexes to remove non-specific DNA and then elute the DHX9-DNA complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA associated with DHX9.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions (e.g., origins of replication, promoter regions) or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

In Vitro Helicase Assay

This assay directly measures the ability of purified DHX9 to unwind a specific nucleic acid substrate.[4][10][26][27]

-

Substrate Preparation: Synthesize and label a nucleic acid substrate (e.g., a forked duplex, R-loop, or G-quadruplex) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

Reaction Setup: Prepare a reaction mixture containing the labeled substrate, purified recombinant DHX9 protein, ATP, and a suitable reaction buffer.

-

Reaction Incubation: Incubate the reaction at the optimal temperature for DHX9 activity (e.g., 32-37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase and a high concentration of unlabeled single-stranded DNA to prevent re-annealing.

-

Product Separation: Separate the unwound single-stranded product from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the percentage of unwound substrate to determine helicase activity.

DNA Fiber Analysis

This technique is used to visualize and quantify the dynamics of individual replication forks at the single-molecule level.[8][28][29]

-

Sequential Labeling: Pulse-label replicating cells with two different halogenated nucleotides (e.g., CldU followed by IdU) for short periods.

-

Cell Lysis: Gently lyse the cells on a microscope slide to release and stretch the DNA fibers.

-

Immunodetection: Use specific antibodies to detect the incorporated CldU (e.g., with a red fluorescent secondary antibody) and IdU (e.g., with a green fluorescent secondary antibody).

-

Microscopy and Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. The length of the red and green tracks can be measured to determine replication fork speed, and the patterns of labeling can reveal events such as fork stalling, termination, and new origin firing.

Conclusion and Future Directions

DHX9 is a master regulator of nucleic acid metabolism, with indispensable roles in both DNA replication and repair. Its ability to resolve a diverse array of nucleic acid structures, coupled with its dynamic interactions with a host of key cellular proteins, places it at the center of the cellular machinery that maintains genomic integrity. The intricate involvement of DHX9 in pathways such as homologous recombination highlights its potential as a therapeutic target, particularly in cancers characterized by defects in DNA repair. Future research will likely focus on further dissecting the regulatory mechanisms that govern DHX9's activity and its precise roles in different cellular contexts, which will be crucial for the development of targeted therapies that exploit the dependencies of cancer cells on this multifaceted helicase.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. accenttx.com [accenttx.com]

- 5. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accenttx.com [accenttx.com]

- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polymerase η Recruits DHX9 Helicase to Promote Replication across Guanine Quadruplex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DNA fiber analyses to study functional importance of helicases and associated factors during replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of DHX9 in R-Loop Homeostasis and the Therapeutic Potential of its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its multifaceted roles in DNA replication, transcription, and DNA repair. A key aspect of its function lies in the regulation of R-loops, three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While essential for certain cellular processes, aberrant R-loop accumulation can lead to replication stress, DNA damage, and genomic instability, hallmarks of cancer. DHX9 has been enigmatically implicated in both the formation and resolution of R-loops, suggesting a complex, context-dependent regulatory mechanism. This guide delves into the intricate role of DHX9 in R-loop metabolism and explores the therapeutic strategy of targeting DHX9 with small molecule inhibitors. We will focus on the effects of DHX9 inhibition on R-loop dynamics, with a particular emphasis on the cellular consequences that make this helicase a promising target for anticancer therapies, especially in tumors with deficient DNA repair mechanisms. While specific data on a compound designated "DHX9-IN-8" is not extensively available in public literature, this guide will utilize available information on DHX9 inhibition, including data from genetic knockdown and preclinical inhibitors like ATX968, to provide a comprehensive overview of the core principles and methodologies.

Introduction: DHX9 and the R-loop Conundrum

DHX9 is a ubiquitously expressed nuclear protein that belongs to the Superfamily 2 (SF2) of DExH-box helicases.[1] It possesses ATP-dependent helicase activity, enabling it to unwind a variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and RNA:DNA hybrids.[1][2] This functional versatility places DHX9 at the crossroads of several critical cellular pathways, including transcription, pre-mRNA splicing, translation, and the maintenance of genomic integrity.[1][2][3][4]

R-loops are naturally occurring structures that can be formed during transcription when the nascent RNA hybridizes with the template DNA strand.[3] These structures play physiological roles in processes such as transcription initiation and termination, and immunoglobulin class switching. However, their persistence can be detrimental, leading to transcription-replication conflicts, DNA breaks, and hyper-recombination.[3]

The role of DHX9 in R-loop metabolism is complex and appears to be context-dependent. Several studies have demonstrated that DHX9 is crucial for resolving R-loops, thereby preventing genomic instability.[3][5] Conversely, other research indicates that under specific conditions, such as impaired RNA splicing, DHX9 can actually promote the formation of R-loops.[6][7][8] This dual functionality suggests that DHX9's activity is tightly regulated to maintain a delicate balance of R-loop levels within the cell.

The Mechanism of DHX9 in R-loop Formation and Resolution

The seemingly contradictory roles of DHX9 in R-loop metabolism can be understood by considering its interactions with other cellular factors and the state of the transcriptional machinery.

R-loop Resolution

DHX9's primary role in maintaining genomic stability is attributed to its ability to unwind the RNA:DNA hybrid within an R-loop structure.[9] This activity is crucial for preventing the stalling of replication forks and the generation of DNA double-strand breaks.[3] DHX9 is recruited to sites of R-loop accumulation and, through its 3'-5' helicase activity, displaces the nascent RNA strand from the DNA template, allowing the reformation of the DNA duplex.[1]

Caption: DHX9-mediated resolution of a transcription-associated R-loop.

R-loop Formation

In cellular contexts where pre-mRNA splicing is compromised, DHX9 has been shown to promote the formation of R-loops.[6][7][8] The proposed mechanism suggests that in the absence of splicing factors that would normally bind and process the nascent RNA, DHX9's helicase activity unwinds the nascent RNA, making it more available to hybridize with the template DNA strand, thus forming an R-loop.[8][10] This can lead to the stalling of RNA Polymerase II and create a barrier to DNA replication.[7][10]

Caption: DHX9-promoted R-loop formation under impaired splicing conditions.

DHX9 Inhibition: A Therapeutic Strategy

Given the critical role of DHX9 in managing R-loops and maintaining genomic stability, its inhibition presents a promising therapeutic avenue, particularly for cancers that are already vulnerable due to defects in their DNA damage response (DDR) pathways.

Effect of DHX9 Inhibition on R-loop Accumulation

Inhibition of DHX9, either through genetic knockdown or with small molecule inhibitors, consistently leads to the accumulation of R-loops.[11][12] This is primarily due to the loss of DHX9's R-loop resolving activity. The resulting increase in R-loops exacerbates replication stress and leads to the formation of DNA double-strand breaks.[11]

Cellular Consequences of DHX9 Inhibition

The accumulation of R-loops following DHX9 inhibition triggers a cascade of cellular events:

-

Replication Stress and DNA Damage: Increased R-loops impede the progression of replication forks, leading to replication stress and the activation of the DNA damage response.[11][12] This is often visualized by the increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[9]

-

Cell Cycle Arrest and Apoptosis: The cellular response to overwhelming DNA damage and replication stress is typically cell cycle arrest and, ultimately, apoptosis.[12] This selective killing of cancer cells is the desired outcome of DHX9 inhibition.

-

Synthetic Lethality in dMMR Cancers: Cancers with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H) are particularly sensitive to DHX9 inhibition.[12] These tumors already have a compromised ability to repair DNA, and the additional burden of R-loop-induced DNA damage creates a synthetic lethal scenario.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Helicases in R-loop Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of DHX9 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DHX9 inhibitors, using the potent and selective allosteric inhibitor ATX968 as a primary example. The guide details the experimental protocols for key assays and presents quantitative data to illuminate the chemical features driving inhibitor potency and cellular activity.

Biochemical and Cellular Assays for DHX9 Inhibition

The development of robust assays is fundamental to understanding the SAR of DHX9 inhibitors. A suite of biochemical and cellular assays is employed to characterize the potency and mechanism of action of these compounds.

DHX9 ATPase Activity Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The conversion of ATP to ADP is monitored, often using a luminescence-based detection method like the ADP-Glo™ assay.[3]

DHX9 Helicase (Unwinding) Assay

This assay directly measures the primary function of DHX9: the unwinding of double-stranded nucleic acid substrates.[4] A common format utilizes a fluorescently labeled substrate that exhibits a change in fluorescence upon unwinding by the enzyme.

Cellular Proliferation and Colony Formation Assays

These assays assess the cytostatic or cytotoxic effects of DHX9 inhibitors on cancer cell lines.[2] Cell viability is typically measured after a defined incubation period with the inhibitor. Colony formation assays provide a longer-term view of the inhibitor's impact on cell proliferation.[2]

Target Engagement and Biomarker Assays

Cellular target engagement can be confirmed by observing the accumulation of DHX9 substrates, such as circular RNAs (circRNAs) like circBRIP1, which are known to be regulated by DHX9.[4] Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to the DHX9 protein.[4][5]

Structure-Activity Relationship of ATX968 and Analogs

The discovery of ATX968 revealed a series of compounds that act as allosteric inhibitors of DHX9.[6][7] The SAR data for this series highlights the key chemical modifications that influence biochemical potency, cellular activity, and pharmacokinetic properties.

Quantitative SAR Data

The following tables summarize the SAR for a selection of ATX968 analogs.

| Compound | R1 | R2 | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) | LS411N IC50 (μM) | HCT116 IC50 (μM) |

| 1 | H | H | >50 | 21.4 | >50 | >50 | >50 |

| 2 | Cl | H | 2.9 | 1.8 | 10.1 | 8.7 | 15.2 |

| 3 | Br | H | 1.5 | 0.9 | 5.4 | 4.1 | 9.8 |

| ATX968 | Cl | Me | 0.086 | 0.008 | 0.101 | 0.054 | 0.123 |

Table 1: SAR of the Phenyl Ring Substituents. Modifications on the phenyl ring significantly impact potency. Halogenation at the R1 position, particularly with chlorine or bromine, leads to a substantial increase in both biochemical and cellular activity compared to the unsubstituted analog.

| Compound | Core Scaffold | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |

| 4 | Thiophene | 0.156 | 0.225 | 0.765 |

| 5 | Furan | 0.876 | 1.24 | 3.45 |

| 6 | Pyrrole | 2.34 | 4.56 | 8.91 |

Table 2: Impact of the Heterocyclic Core. The nature of the central heterocyclic ring is critical for activity. A thiophene core consistently provides the best activity profile, suggesting an optimal orientation within the allosteric binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies.

DHX9 ATPase Assay Protocol

-

Reaction Setup: The assay is performed in a 384-well plate format. Each well contains DHX9 enzyme, a double-stranded RNA substrate, and the test compound at various concentrations in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM MgCl2, 0.01% BSA, and 1 mM DTT).

-

Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™ (Promega), which involves a two-step addition of reagents to terminate the enzymatic reaction and then convert the generated ADP to a luminescent signal.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to controls to determine the EC50 values.

DHX9 Helicase Unwinding Assay Protocol

-

Substrate: A fluorescently labeled RNA duplex is used as the substrate. For example, a duplex with a fluorophore on one strand and a quencher on the other.

-

Reaction: The inhibitor and DHX9 enzyme are pre-incubated in the reaction buffer. The unwinding reaction is initiated by the addition of the RNA substrate and ATP.

-

Detection: As DHX9 unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence. This is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The rate of unwinding is calculated, and IC50 values are determined by plotting the rate against the inhibitor concentration.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Cancer cells (e.g., LS411N) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the DHX9 inhibitor.

-

Incubation: The plates are incubated for a period of 3 to 5 days.

-

Viability Measurement: Cell viability is assessed using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and IC50 values are calculated from the dose-response curves.

Visualizing DHX9 Inhibition and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Targeting of DHX9 in Microsatellite Instability-High (MSI-H) Tumors: A Technical Guide on the Preclinical Efficacy of DHX9-IN-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) tumors represent a distinct molecular subtype of cancers with a unique dependency on the DEAH-box RNA helicase DHX9.[1][2][3] This dependency creates a therapeutic vulnerability that can be exploited by small-molecule inhibitors. This document provides a comprehensive technical overview of the mechanism, preclinical efficacy, and experimental validation of DHX9-IN-8 (referred to in literature as ATX968), a potent and selective inhibitor of DHX9, in MSI-H tumor models. This compound induces synthetic lethality in MSI-H/dMMR cancer cells by exacerbating replication stress through the accumulation of R-loops, leading to cell cycle arrest and apoptosis.[1][2] In vivo studies have demonstrated robust and durable tumor regression in MSI-H colorectal cancer xenograft models, validating DHX9 as a promising therapeutic target for this patient population.[1][3]

Introduction: The Role of DHX9 and the Rationale for Targeting in MSI-H Tumors

DHX9 is a multifunctional DExH-box RNA helicase involved in crucial cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][4] It functions by unwinding and resolving various nucleic acid secondary structures such as RNA/DNA hybrids (R-loops), G-quadruplexes, and circular RNA.[1][3][5] While DHX9 is expressed in multiple cancer types, MSI-H/dMMR tumors exhibit a pronounced dependency on its activity.[1][3][4]

MSI-H tumors, characterized by a defective DNA mismatch repair (MMR) system, accumulate mutations at a high rate. This genomic instability is thought to increase the burden of aberrant nucleic acid structures. These cells become reliant on DHX9 to resolve these structures and mitigate replication stress.[3][5] Inhibition of DHX9's helicase activity in this context proves selectively lethal, as MSI-H/dMMR cells are unable to cope with the resulting accumulation of R-loops and subsequent DNA damage.[3][5] This creates a synthetic lethal interaction, providing a clear rationale for targeting DHX9 in this specific cancer subtype.

This compound (ATX968): A Potent and Selective Inhibitor

This compound (ATX968) has been identified as a potent, selective, and orally bioavailable small-molecule inhibitor of DHX9's helicase activity.[1][2][3] Preclinical data demonstrates its ability to selectively kill MSI-H/dMMR colorectal cancer cells over microsatellite stable (MSS) cells with proficient MMR (pMMR).[1][6]

Quantitative Data Summary

The preclinical efficacy of DHX9 inhibition, either by siRNA or small molecules like this compound, has been quantified across various in vitro and in vivo models.

Table 1: In Vitro Anti-proliferative Activity of DHX9 Inhibition

| Cell Line | MSI Status | Assay Type | Result | Reference |

| SNU407 | MSI-H | Colony Formation (siRNA) | Significant reduction in colony formation | [7] |

| LS411N | MSI-H | Colony Formation (siRNA) | Significant reduction in colony formation | [7] |

| HT29 | MSS | Colony Formation (siRNA) | No significant effect | [7] |

| NCI-H747 | MSS | Colony Formation (siRNA) | No significant effect | [7] |

| MSI-H Panel | MSI-H | 10-day Proliferation (siRNA) | Reduced cell viability | [7] |

| MSS Panel | MSS | 10-day Proliferation (siRNA) | Little effect on cell viability | [7] |

| 36 CRC & EC Panel | Mixed | 10-day Proliferation (ATX-559) | ~55% sensitive (IC50 ≤ 1 μM) | [5] |

| dMMR/MSI-H subset | MSI-H | 10-day Proliferation (ATX-559) | 80% sensitive | [5] |

Table 2: In Vivo Efficacy of this compound (Compound 1 / ATX968)

| Xenograft Model | MSI Status | Treatment | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| LS411N (CRC) | MSI-H | This compound (Compound 1) | 105% | Robust and durable tumor regression | [3] |

| SW480 (CRC) | MSS | This compound (Compound 1) | Not specified | No significant effect | [3] |

| MSI-H/dMMR Model | MSI-H | ATX968 | Not specified | Robust and durable responses | [1][2] |

| MSS/pMMR Model | MSS | ATX968 | Not specified | No significant effect | [1][2] |

Signaling Pathways and Mechanisms of Action

Inhibition of DHX9 in MSI-H/dMMR cancer cells initiates a cascade of events culminating in apoptosis. The central mechanism is the accumulation of unresolved R-loops, which leads to increased replication stress. Cells with deficient mismatch repair are particularly vulnerable to this stress and cannot effectively resolve the resulting DNA damage, leading to cell cycle arrest and cell death.[3]

Caption: Mechanism of this compound in MSI-H/dMMR tumors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments based on published literature.

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo)

-

Cell Plating: Seed colorectal cancer cells (both MSI-H and MSS lines) in 96-well plates at an appropriate density (e.g., 500-2000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an extended period (e.g., 10 days) to assess long-term anti-proliferative effects.

-

Viability Assessment: On the final day, equilibrate plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC50 values.

R-loop Accumulation by Immunofluorescence

-

Cell Culture: Grow MSI-H (e.g., HCT116) and MSS (e.g., NCI-H747) cells on coverslips.[1]

-

Treatment: Treat cells with this compound, siRNA targeting DHX9, or a negative control for a specified time (e.g., 3 days).[1]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for RNA/DNA hybrids (e.g., S9.6 antibody) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain nuclei with DAPI and mount coverslips onto microscope slides.

-

Imaging: Acquire images using a confocal or high-content imaging system. Quantify the nuclear fluorescence intensity of the S9.6 signal.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously implant MSI-H (e.g., LS411N) or MSS (e.g., SW480) colorectal cancer cells into the flank of immunocompromised mice (e.g., nude mice).[3]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally once or twice daily at specified doses.[3]

-

Monitoring: Monitor tumor volume (using caliper measurements) and body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 28 days).[3]

-

Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Optionally, collect tumors for pharmacodynamic biomarker analysis (e.g., circBRIP1 levels).[3]

Standard Preclinical Evaluation Workflow

The preclinical evaluation of a targeted agent like this compound follows a logical progression from biochemical assays to in vivo efficacy models.

Caption: Preclinical workflow for DHX9 inhibitor evaluation.

Conclusion

The selective dependency of MSI-H/dMMR tumors on DHX9 presents a compelling therapeutic opportunity. The small-molecule inhibitor this compound effectively targets this vulnerability, leading to robust anti-tumor activity in preclinical models. By inducing R-loop accumulation and overwhelming the compromised DNA damage response of MSI-H cancer cells, this compound demonstrates a clear mechanism-based synthetic lethality. The data summarized herein provides a strong foundation for the continued clinical development of DHX9 inhibitors as a novel precision medicine for patients with MSI-H/dMMR cancers.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: Measuring the Potency of Dhx9-IN-8 with a Cell-Based Assay

Abstract

This application note provides a detailed protocol for determining the potency of Dhx9-IN-8, a small molecule inhibitor of the DExH-Box Helicase 9 (Dhx9), in a cell-based assay. Dhx9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is associated with several cancers, making it a compelling therapeutic target.[1][3][4] This document outlines a robust method to quantify the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), which have shown strong dependence on Dhx9.[4] The protocol described herein utilizes a cell viability assay to assess the anti-proliferative effects of the inhibitor. Additionally, this note includes methodologies for downstream validation assays such as Western blotting and immunofluorescence to confirm the on-target effects of this compound.

Introduction

DExH-Box Helicase 9 (Dhx9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA and RNA secondary structures.[1][2][3] It plays a critical role in maintaining genomic integrity by resolving R-loops and other complex nucleic acid structures that can impede DNA replication and transcription.[1][2] Elevated expression of Dhx9 has been observed in various cancer types and is often associated with poor prognosis.[3][4] Recent studies have highlighted that cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H) are particularly dependent on Dhx9 for survival, presenting a promising therapeutic strategy.[4]

This compound is a potent and selective inhibitor designed to target the enzymatic activity of Dhx9. By inhibiting Dhx9, this compound is expected to induce replication stress and cell cycle arrest, leading to apoptosis in susceptible cancer cells.[4] This application note provides a comprehensive guide for researchers to accurately determine the potency of this compound in a cellular context.

Dhx9 Signaling Pathway and Mechanism of Action of this compound

Dhx9 is involved in multiple cellular pathways crucial for cell survival and proliferation. It interacts with key proteins involved in DNA replication and repair, such as the Werner syndrome helicase (WRN).[1][5] Dhx9's helicase activity is essential for resolving secondary structures in nucleic acids, such as R-loops, which can cause DNA damage and genomic instability if they accumulate.[1][2] In cancer cells, particularly those with dMMR, the reliance on Dhx9 for maintaining genomic stability is heightened.

This compound is hypothesized to function by binding to Dhx9 and inhibiting its ATPase-dependent helicase activity.[6] This inhibition leads to the accumulation of unresolved R-loops and other aberrant nucleic acid structures, causing replication stress, DNA damage, and ultimately, cell death in cancer cells that are dependent on Dhx9.

Materials and Reagents

-

Cell Lines: MSI-H/dMMR colorectal cancer cell line (e.g., HCT116) and a microsatellite stable (MSS)/proficient MMR (pMMR) colorectal cancer cell line (e.g., HT29) for selectivity assessment.

-

This compound: Synthesized and quality-controlled.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial kit like CellTiter-Glo®.

-

Reagents for Western Blotting: Primary antibodies (anti-Dhx9, anti-γH2AX, anti-cleaved PARP, anti-β-actin), HRP-conjugated secondary antibodies, lysis buffer, protease and phosphatase inhibitors, protein assay reagent, SDS-PAGE gels, transfer membranes, and chemiluminescence substrate.

-

Reagents for Immunofluorescence: Primary antibodies (anti-γH2AX), fluorescently labeled secondary antibodies, DAPI, paraformaldehyde, Triton X-100, and blocking solution.

-

General Lab Equipment: 96-well plates, cell culture flasks, incubator, microscope, plate reader, Western blot apparatus, and fluorescence microscope.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes the measurement of cell viability in response to varying concentrations of this compound to determine its IC50 value.

-

Cell Seeding:

-

Culture HCT116 and HT29 cells to 70-80% confluency.

-

Trypsinize, count, and resuspend the cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the drug concentration.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.

-

Protocol 2: Western Blotting for Target Engagement and Downstream Effects

This protocol is to confirm that this compound engages its target and induces downstream signaling events indicative of its mechanism of action.

-

Cell Treatment and Lysis:

-

Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Dhx9, anti-γH2AX, anti-cleaved PARP, and anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Protocol 3: Immunofluorescence for DNA Damage Marker

This protocol is to visualize the induction of DNA damage (γH2AX foci) in response to this compound treatment.

-

Cell Treatment and Fixation:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at the IC50 concentration for 24 hours.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBST for 30 minutes.

-

Incubate with anti-γH2AX primary antibody overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Expected Results and Data Presentation

The cell viability assay is expected to show a dose-dependent decrease in the viability of MSI-H/dMMR cells (e.g., HCT116) treated with this compound, while MSS/pMMR cells (e.g., HT29) should be less sensitive. The results can be summarized in a table for easy comparison.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | MSI Status | MMR Status | This compound IC50 (µM) |

| HCT116 | MSI-H | dMMR | Expected Value |

| HT29 | MSS | pMMR | Expected Value |

Western blot analysis should demonstrate no significant change in total Dhx9 protein levels but should show a dose-dependent increase in the DNA damage marker γH2AX and the apoptosis marker cleaved PARP in sensitive cells.

Immunofluorescence imaging is expected to reveal an increased number of γH2AX foci in the nuclei of this compound-treated sensitive cells compared to control cells, confirming the induction of DNA damage.

Troubleshooting

-

High IC50 variability: Ensure consistent cell seeding density and health.[7] Check the stability and purity of this compound.

-

No change in γH2AX levels: Verify the potency of the inhibitor. Ensure the treatment time is sufficient to induce a DNA damage response.

-

Weak Western blot signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

Conclusion

This application note provides a detailed framework for assessing the potency and mechanism of action of the Dhx9 inhibitor, this compound. The described cell-based assays are robust and reproducible methods for determining the IC50 value and confirming the on-target effects of the compound. These protocols will be valuable for researchers in the field of drug discovery and cancer biology who are investigating novel therapeutics targeting DNA damage response pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. genecards.org [genecards.org]

- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cellular Proliferation with Dhx9-IN-8 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and maintaining genomic stability.[1][2][3] Elevated expression of DHX9 has been observed in multiple cancer types and is often associated with poor prognosis.[3] This dependency on DHX9 makes it an attractive therapeutic target for cancer treatment.[3][4]

Dhx9-IN-8 is a small-molecule inhibitor designed to target the enzymatic activity of DHX9.[4] By inhibiting DHX9, this compound is expected to disrupt cellular processes that are essential for rapid cell division, leading to a reduction in cellular proliferation, particularly in cancer cells that are highly dependent on DHX9 activity.[3][4]

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using standard in vitro assays, including the MTT, BrdU, and Colony Formation assays. Additionally, methods for evaluating the on-target effects of the inhibitor on the DHX9 signaling pathway are described.

General Experimental Workflow

The overall workflow for assessing the effect of this compound on cellular proliferation involves cell culture, treatment with the inhibitor, performing specific proliferation assays, and subsequent data analysis.

Protocols for Cellular Proliferation Assays

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring cellular metabolic activity.[5] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][6] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[6]

Materials:

-

Cells of interest

-

This compound

-

96-well flat-bottom plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells for background control (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5][6]

Data Presentation:

| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.12 ± 0.06 | 89.6 |

| 1 | 0.85 ± 0.05 | 68.0 |

| 10 | 0.45 ± 0.03 | 36.0 |

| 100 | 0.15 ± 0.02 | 12.0 |

% Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis in proliferating cells.[8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[9][10] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[8][11]

Materials:

-

BrdU Cell Proliferation Assay Kit (contains BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate)[11]

-

Cells of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

Microplate reader (absorbance at 450 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

-